![molecular formula C26H44N2O2 B4631078 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide CAS No. 5473-37-0](/img/structure/B4631078.png)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide involves complex organic reactions. For instance, compounds with similar structures have been synthesized by reacting substituted anilines with chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with substituted piperazines in a polar aprotic medium (Raza et al., 2019). This multi-step synthesis process highlights the intricate nature of producing such compounds, which often requires careful control of reaction conditions and purification steps.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is confirmed through various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, and IR spectroscopy, along with CHN elemental analysis and single crystal XRD data (Sanjeevarayappa et al., 2015). These methods provide detailed insights into the compound's atomic arrangement, functional groups, and molecular conformation, crucial for understanding its chemical reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide and related compounds often involves interactions with various reagents and conditions, leading to a wide range of possible reactions and products. For example, transesterification reactions involving similar compounds depend on equilibrium constants of reversible reactions, with the molecular geometries, enthalpies, and entropies of reactions calculated using quantum chemical methods (Volod’kin et al., 2012). Understanding these chemical reactions and properties is essential for manipulating the compound for specific applications.
Physical Properties Analysis
The physical properties of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Detailed studies on similar compounds have shown how molecular packing, driven by strong hydrogen bonds and π–π stacking interactions, affects the compound's crystalline form and, consequently, its physical properties (Didierjean et al., 2004).
Scientific Research Applications
Pharmacological Potential and Chemical Properties
Research into compounds structurally related to "3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide" has highlighted their potential in the development of therapeutic agents. For instance, studies on analogues demonstrate significant antisecretory activity against histamine-induced gastric acid secretion, indicating potential use in anti-ulcer treatments (Ueda et al., 1991). Another area of interest is the inhibition of estrogen biosynthesis by 3-alkyl-substituted derivatives, suggesting applications in hormone-dependent breast cancer treatments (Hartmann & Batzl, 1986).
Antiallergy and Antioxidant Applications
Compounds with a structural relationship to "3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide" have been evaluated for antiallergy activity, with several analogues demonstrating potent effects in passive foot anaphylaxis assays. This suggests a potential role in developing antiallergic therapies (Walsh, Franzyshen, & Yanni, 1989). Furthermore, research into combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, utilizing derivatives of this compound, showcases its utility in polymer stabilization, indicating its significance beyond pharmacological applications (Mosnáček et al., 2003).
Synthetic Chemistry and Material Science
In the realm of synthetic chemistry and material science, the modification and functionalization of related piperidine derivatives have led to the synthesis of compounds with diverse properties. For example, the synthesis of mono- and disubstituted tetra(tert-butyl)porphyrazines demonstrates the chemical versatility and potential application of these compounds in creating novel materials with specific functionalities (Makarova et al., 1994).
properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O2/c1-23(2,3)19-13-17(14-20(22(19)30)24(4,5)6)11-12-21(29)27-18-15-25(7,8)28-26(9,10)16-18/h13-14,18,28,30H,11-12,15-16H2,1-10H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVDTYWQWSAKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365289 | |
Record name | ST041617 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
CAS RN |
5473-37-0 | |
Record name | ST041617 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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